REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[C:11]([O:16][CH3:17])(=[O:15])[C:12]([CH3:14])=O.S([O-])([O-])(=O)=O.[Mg+2].[H][H]>CO.[Pd]>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][CH:12]([CH3:14])[C:11]([O:16][CH3:17])=[O:15] |f:2.3|
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Name
|
|
Quantity
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2.94 g
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Type
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reactant
|
Smiles
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FC1=C(N)C=CC(=C1F)F
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Name
|
|
Quantity
|
2.04 g
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Type
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reactant
|
Smiles
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C(C(=O)C)(=O)OC
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
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Name
|
|
Quantity
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2 g
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
After filtering off Pd—C and magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
the obtained filtrate was concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The crystals thus precipitated
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Type
|
FILTRATION
|
Details
|
were filtered
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Type
|
WASH
|
Details
|
while washing with hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(NC(C(=O)OC)C)C=CC(=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.44 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |